6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the molecular formula C13H9N3S2 and a molecular weight of 271.37 g/mol. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core with a 4-methylphenyl sulfanyl group and a cyano group at the 5-position.
Mechanism of Action
Target of Action
The primary target of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
This compound stimulates the nuclear translocation of CAR . This means it helps to move CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .
Biochemical Pathways
Once inside the nucleus, CAR binds to specific sequences of DNA, acting as a transcription factor . This binding can upregulate or downregulate the transcription of various genes, affecting the biochemical pathways related to drug metabolism and transport .
Result of Action
The activation of CAR by this compound can lead to changes in the expression of genes involved in drug metabolism and transport . This can potentially alter the way the body processes certain drugs, with implications for their efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as thioamides and amines, under specific conditions.
Introduction of the 4-Methylphenyl Sulfanyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]thiazole core with 4-methylphenylthiol under suitable conditions, often requiring a catalyst.
Introduction of the Cyano Group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the cyano group.
Substitution Products: Various amides, esters, and other derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-[(4-Chlorophenyl)methyl]sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile: Similar structure with a chlorophenyl group instead of a methylphenyl group.
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-4-carbonitrile: Similar structure with the cyano group at the 4-position instead of the 5-position.
Uniqueness: 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the 5-position, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c1-9-2-4-10(5-3-9)18-12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFIYQJNGTOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.